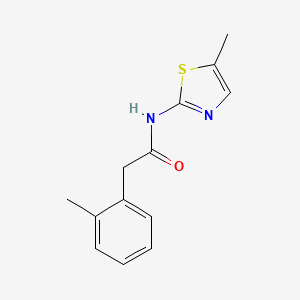
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine, also known as MIBG, is a radiopharmaceutical agent that has been widely used in the diagnosis and treatment of various neuroendocrine tumors. It is a synthetic analog of norepinephrine, a neurotransmitter that is involved in the regulation of blood pressure, heart rate, and other physiological functions.
Wirkmechanismus
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine is taken up by neuroendocrine tumor cells via the norepinephrine transporter, which is overexpressed on these cells. Once inside the cell, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine is stored in the neurosecretory granules and emits gamma radiation, which can be detected by imaging techniques. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine also has a cytotoxic effect on tumor cells, although the exact mechanism of this effect is not fully understood.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine has been shown to have a low toxicity profile and is generally well-tolerated by patients. It has a half-life of approximately 2 hours and is eliminated from the body primarily via the kidneys. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine has been found to have a high affinity for the norepinephrine transporter, with little affinity for other monoamine transporters. This selectivity allows for the specific targeting of neuroendocrine tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine has several advantages for use in lab experiments. It is a highly specific radiopharmaceutical agent that can be used to target and visualize neuroendocrine tumor cells. It has a low toxicity profile and can be used in both diagnostic and therapeutic applications. However, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine has some limitations, such as its relatively short half-life, which limits the time window for imaging and treatment. It also has limited effectiveness in tumors that do not express the norepinephrine transporter.
Zukünftige Richtungen
There are several future directions for the use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine in the diagnosis and treatment of neuroendocrine tumors. One area of research is the development of new radiopharmaceutical agents that can target other types of tumors. Another area of research is the use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine in combination with other therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes. Additionally, there is ongoing research into the use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine in other applications, such as the treatment of heart failure and hypertension.
Synthesemethoden
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-methoxybenzyl chloride in the presence of sodium hydroxide, followed by the addition of guanidine hydrochloride. The final product is purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine has been used extensively in the diagnosis and treatment of pheochromocytoma, a rare tumor that arises from the chromaffin cells of the adrenal gland. It is also used in the diagnosis of neuroblastoma, a type of cancer that develops from immature nerve cells. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methoxybenzyl)guanidine is taken up by these tumors, allowing for their detection by imaging techniques such as scintigraphy and positron emission tomography (PET).
Eigenschaften
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-[(4-methoxyphenyl)methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-10-8-11(2)19-15(18-10)20-14(16)17-9-12-4-6-13(21-3)7-5-12/h4-8H,9H2,1-3H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFDAQBENFSNQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCC2=CC=C(C=C2)OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoacetamide](/img/structure/B5329646.png)

![N-[4-(allyloxy)-3-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5329655.png)
![1-[(dimethylamino)sulfonyl]-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide](/img/structure/B5329662.png)

![7-acetyl-6-(3-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329690.png)
![N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B5329697.png)
![isopropyl 2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329706.png)
![N-cyclopropyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5329712.png)

![3-[3-(2,4-cyclohexadien-1-yl)-2-propen-1-yl]-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5329734.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide](/img/structure/B5329744.png)
![3-(ethylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329747.png)
![1-{[4-(hydroxymethyl)-5-methylisoxazol-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5329753.png)